molecular formula C21H19NO5 B11392716 ethyl 4-{[(7,8-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate

ethyl 4-{[(7,8-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate

Cat. No.: B11392716
M. Wt: 365.4 g/mol
InChI Key: LDVKUCOYIYOZMV-UHFFFAOYSA-N
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Description

ETHYL 4-(7,8-DIMETHYL-4-OXO-4H-CHROMENE-2-AMIDO)BENZOATE: is a complex organic compound that belongs to the class of chromenes. Chromenes are bicyclic oxygen heterocycles containing a benzene fusion ring at a 5,6-positioned 4H-pyran ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 4-(7,8-DIMETHYL-4-OXO-4H-CHROMENE-2-AMIDO)BENZOATE typically involves a multi-step process. One common method includes the cyclization reaction between ethyl-4,4,4-trifluoroacetoacetate and salicylaldehyde, resulting in the formation of a hydroxy-substituted ethyl chromene derivative . This intermediate can then be further modified through various chemical reactions to obtain the final compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as solvent-free reactions and the use of eco-friendly reagents, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: ETHYL 4-(7,8-DIMETHYL-4-OXO-4H-CHROMENE-2-AMIDO)BENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: ETHYL 4-(7,8-DIMETHYL-4-OXO-4H-CHROMENE-2-AMIDO)BENZOATE stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C21H19NO5

Molecular Weight

365.4 g/mol

IUPAC Name

ethyl 4-[(7,8-dimethyl-4-oxochromene-2-carbonyl)amino]benzoate

InChI

InChI=1S/C21H19NO5/c1-4-26-21(25)14-6-8-15(9-7-14)22-20(24)18-11-17(23)16-10-5-12(2)13(3)19(16)27-18/h5-11H,4H2,1-3H3,(H,22,24)

InChI Key

LDVKUCOYIYOZMV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=O)C3=C(O2)C(=C(C=C3)C)C

Origin of Product

United States

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